Ethyl 2-formyl-3-methylbutanoate
Overview
Description
Ethyl 2-formyl-3-methylbutanoate: is an organic compound with the molecular formula C8H14O3 . It is an ester, characterized by the presence of a formyl group and a methyl group attached to a butanoate backbone. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-methylbutanoate can be synthesized through the esterification of 2-formyl-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-formyl-3-methylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-formyl-3-methylbutanoic acid.
Reduction: 2-formyl-3-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-3-methylbutanoate is used in scientific research for its role as an intermediate in organic synthesis. It is employed in the development of new pharmaceuticals, fragrances, and other organic compounds. Its unique structure allows researchers to explore novel chemical reactions and pathways, making it a valuable tool in both academic and industrial research.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-3-methylbutanoate involves its interaction with various molecular targets depending on the specific reaction it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the formyl and methyl groups.
Methyl butyrate: Another ester with a similar backbone but different alkyl groups.
Ethyl propanoate: Similar ester structure but with a shorter carbon chain.
Uniqueness: Ethyl 2-formyl-3-methylbutanoate is unique due to the presence of both a formyl group and a methyl group on the butanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in organic synthesis.
Biological Activity
Ethyl 2-formyl-3-methylbutanoate, with the molecular formula , is an organic compound belonging to the ester class. This compound is notable for its diverse applications in organic synthesis, fragrance industries, and potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, relevant research findings, and comparative analysis with similar compounds.
- Molecular Formula :
- Molecular Weight : 158.195 g/mol
- CAS Number : 21474-92-0
This compound can be synthesized through the esterification of 2-formyl-3-methylbutanoic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. The compound exhibits several chemical reactivities:
- Oxidation : Converts to 2-formyl-3-methylbutanoic acid.
- Reduction : Can be reduced to form 2-formyl-3-methylbutanol using lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Biological Activity
Research indicates that this compound possesses various biological activities, primarily due to its structural attributes. Some notable findings include:
- Antimicrobial Properties : Studies have shown that esters similar to this compound exhibit antimicrobial effects against various pathogens. Ethyl esters are often used in formulations aimed at inhibiting bacterial growth .
- Pharmacological Applications : The compound serves as an intermediate in the synthesis of pharmaceuticals, potentially contributing to drug development targeting metabolic pathways .
- Sensory Evaluation : Ethyl esters are frequently evaluated for their sensory characteristics in food and beverage industries, particularly in wine production where they contribute to aroma profiles .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of various ethyl esters, including this compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Case Study 2: Synthesis of Bioactive Compounds
In a research project focused on synthesizing bioactive compounds, this compound was utilized as a precursor for creating novel pharmacophores. The study demonstrated that derivatives formed from this compound exhibited enhanced biological activity compared to their parent structures, indicating its potential as a building block for drug discovery .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl Acetate | Simple ester without formyl group | General solvent; some antimicrobial properties |
Methyl Butyrate | Similar backbone but different alkyl groups | Flavoring agent; mild antimicrobial effects |
Ethyl Propanoate | Shorter carbon chain | Flavoring agent; less studied for biological activity |
This compound stands out due to its unique combination of a formyl group and a methyl group on a butanoate backbone, which enhances its reactivity and potential applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
ethyl 2-formyl-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)7(5-9)6(2)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRNTBSWKGZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538766 | |
Record name | Ethyl 2-formyl-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21474-92-0 | |
Record name | Ethyl 2-formyl-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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